1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
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Overview
Description
1-(1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is a synthetic organic compound that features a benzodiazole ring and a dimethylphenoxy group connected via a propanol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Propanol Linker: The benzodiazole ring is then reacted with an appropriate halohydrin, such as 3-chloropropanol, under basic conditions to form the intermediate.
Introduction of the Dimethylphenoxy Group: The final step involves the nucleophilic substitution reaction of the intermediate with 3,5-dimethylphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzodiazole and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the benzodiazole or phenoxy rings.
Scientific Research Applications
1-(1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-benzodiazol-1-yl)-2-(3,5-dimethylphenoxy)ethanol: Similar structure but with an ethanol linker instead of propanol.
1-(1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a methylphenoxy group instead of dimethylphenoxy.
Uniqueness
1-(1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is unique due to the specific combination of the benzodiazole ring and the 3,5-dimethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-14(2)9-16(8-13)22-11-15(21)10-20-12-19-17-5-3-4-6-18(17)20/h3-9,12,15,21H,10-11H2,1-2H3 |
InChI Key |
RURKTJYZLWLFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |
Origin of Product |
United States |
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